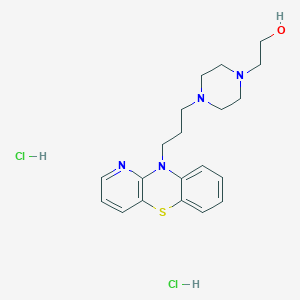

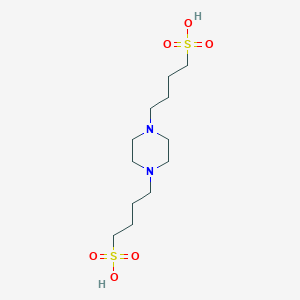

4,4'-(Piperazine-1,4-diyl)bis(butane-1-sulfonic acid)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

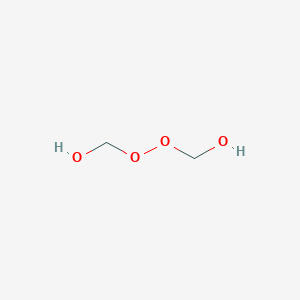

4,4’-(Piperazine-1,4-diyl)bis(butane-1-sulfonic acid) is a chemical compound with the molecular formula C₁₂H₂₆N₂O₆S₂ and a molecular weight of 358.48 g/mol . This compound is primarily used in research settings and is known for its role as a heterocyclic building block in various chemical syntheses .

Preparation Methods

The synthesis of 4,4’-(Piperazine-1,4-diyl)bis(butane-1-sulfonic acid) typically involves the reaction of piperazine with butane-1-sulfonic acid under controlled conditions. The reaction is carried out in a solvent such as water or an organic solvent, and the product is purified through crystallization or chromatography . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .

Chemical Reactions Analysis

4,4’-(Piperazine-1,4-diyl)bis(butane-1-sulfonic acid) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid groups can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,4’-(Piperazine-1,4-diyl)bis(butane-1-sulfonic acid) has a wide range of applications in scientific research:

Biology: The compound is used in biochemical studies to investigate enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 4,4’-(Piperazine-1,4-diyl)bis(butane-1-sulfonic acid) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

4,4’-(Piperazine-1,4-diyl)bis(butane-1-sulfonic acid) can be compared with other similar compounds, such as:

Piperazine derivatives: These compounds share the piperazine core structure but differ in their substituents, leading to variations in their chemical and biological properties.

Sulfonic acid derivatives: Compounds with sulfonic acid groups exhibit similar reactivity but may have different applications based on their overall structure.

The uniqueness of 4,4’-(Piperazine-1,4-diyl)bis(butane-1-sulfonic acid) lies in its combination of piperazine and sulfonic acid functionalities, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name |

4-[4-(4-sulfobutyl)piperazin-1-yl]butane-1-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2O6S2/c15-21(16,17)11-3-1-5-13-7-9-14(10-8-13)6-2-4-12-22(18,19)20/h1-12H2,(H,15,16,17)(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCXLYATNJKYMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCS(=O)(=O)O)CCCCS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617197 |

Source

|

| Record name | 4,4'-(Piperazine-1,4-diyl)di(butane-1-sulfonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16045-14-0 |

Source

|

| Record name | 4,4'-(Piperazine-1,4-diyl)di(butane-1-sulfonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of the Salmonella Pathogenicity Island-2 (SPI-2) Type III Secretion System (T3SS) in Salmonella infection?

A1: The SPI-2 T3SS is crucial for Salmonella's survival and replication within host cells [, , , ]. It becomes active after the bacteria are engulfed by host cells and are residing within a membrane-bound compartment called the Salmonella-containing vacuole (SCV).

Q2: How does the SPI-2 T3SS contribute to Salmonella's virulence?

A2: The SPI-2 T3SS injects effector proteins directly into the host cell cytoplasm [, ]. These effectors interfere with various host cell functions, including: * Immune evasion: Preventing fusion of the SCV with lysosomes, thus avoiding bacterial degradation [, , ]. * Nutrient acquisition: Manipulating host cell trafficking pathways to obtain nutrients [, ]. * Modulating host cell signaling: Interfering with cell signaling cascades involved in immune responses [, ].

Q3: When is the SPI-2 T3SS expressed during infection?

A3: The SPI-2 T3SS is induced intracellularly, after Salmonella has been internalized by host cells []. This contrasts with the SPI-1 T3SS, which is activated upon initial contact with the host cell.

Q4: How does Salmonella regulate the expression of the SPI-2 T3SS?

A4: Multiple regulatory systems control SPI-2 T3SS expression, including the two-component systems SsrAB and EnvR/OmpZ, as well as the PhoP/PhoQ system []. These systems respond to environmental cues within the host cell, such as low pH and nutrient availability, to activate SPI-2 gene expression.

Q5: What is the function of the PipB effector protein?

A5: PipB is a Salmonella effector protein translocated by the SPI-2 T3SS [, , ]. It localizes to the SCV and Salmonella-induced filaments (SIF), which are tubular extensions originating from the SCV []. PipB's functions include:

* **Modulating host cell membrane trafficking:** PipB interacts with host cell proteins involved in membrane trafficking [, ].* **Promoting Salmonella survival within macrophages:** PipB contributes to Salmonella's ability to survive and replicate inside macrophages, a key immune cell type [].Q6: Does PipB have a role in SIF formation?

A6: While PipB localizes to SIF, it does not appear to be essential for their formation []. Other SPI-2 T3SS effector proteins, such as SifA, are crucial for SIF biogenesis.

Q7: What are the differences between PipB and PipB2?

A7: PipB2 is another SPI-2 T3SS effector protein with sequence similarity to PipB [, ]. Despite this similarity, PipB2 exhibits distinct localization patterns and functions compared to PipB:

* **Localization:** PipB2 localizes to the SCV, SIF, and peripheral vesicles in epithelial cells, while PipB primarily localizes to the SCV and SIF [, ].* **Function:** PipB2 plays a role in the centrifugal extension of SIF along microtubules and can influence LE/Lys compartment distribution []. This activity is distinct from PipB's functions.Q8: How does PipB interact with host cell membranes?

A8: PipB, along with PipB2, associates with host cell membranes and exhibits resistance to extraction by high salt, high pH, and to a significant extent, non-ionic detergent [, ]. This suggests a strong interaction with membrane components.

Q9: Are PipB and PipB2 found in all Salmonella species?

A9: While SigD/SopB, another SPI-5 encoded effector, is present in all Salmonella species, PipB is not found in Salmonella bongori, which also lacks a functional SPI-2 T3SS []. This suggests that PipB might be specific to certain Salmonella lineages and may have evolved later than SigD/SopB.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.